molecular formula C16H9BrN4O5 B2422604 N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide CAS No. 444590-94-7

N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide

Cat. No.: B2422604
CAS No.: 444590-94-7
M. Wt: 417.175
InChI Key: AOIPCGKLLQSOQT-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide is a complex organic compound characterized by the presence of bromine, nitro, cyano, and amide functional groups

Properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN4O5/c17-13-8-12(20(23)24)5-6-14(13)19-16(22)11(9-18)7-10-3-1-2-4-15(10)21(25)26/h1-8H,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIPCGKLLQSOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Bromination: Substitution of hydrogen atoms with bromine atoms on the aromatic ring.

    Formation of Cyano Group: Introduction of the cyano group through nucleophilic substitution.

    Amidation: Formation of the amide bond through reaction with an appropriate amine.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide involves interactions with molecular targets such as enzymes and receptors. The presence of multiple functional groups allows it to engage in various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of biological pathways, leading to its observed effects.

Comparison with Similar Compounds

N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide can be compared with other similar compounds, such as:

    N-(2-bromo-4-nitrophenyl)-3-(4-propoxyphenyl)acrylamide: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.

    Phenoxy acetamide derivatives: Share some structural features but differ in functional groups, affecting their pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(2-bromo-4-nitrophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16_{16}H12_{12}BrN4_{4}O5_{5}
Molecular Weight417.17 g/mol
Density1.731 g/cm³
Boiling Point624.1 ºC
Flash Point331.2 ºC

The presence of both bromo and nitro groups in its structure contributes to its reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, related nitrophenyl derivatives have been documented to exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity, particularly against Gram-positive bacteria.
  • Enzyme Inhibition : The compound may act as an inhibitor of cysteine proteases, which are crucial in various physiological processes and disease mechanisms.

Case Studies

  • Anticancer Efficacy :
    A study explored the effects of similar compounds on breast cancer cells. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, leading to cell death .
  • Antimicrobial Activity :
    Another investigation focused on the antimicrobial properties of nitrophenyl derivatives. The study found that these compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as therapeutic agents in treating bacterial infections .
  • Enzyme Inhibition :
    Research on enzyme inhibitors demonstrated that nitrophenyl analogs showed selective inhibition of cathepsin L over other cysteine proteases. This selectivity is attributed to the electronic properties imparted by the nitro groups, enhancing binding affinity .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis was conducted with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
4-NitrophenylacrylamideSimilar amide structureAnticancer activity
2-Bromo-N-(4-methylphenyl)acetamideBromo-substituted amideAntimicrobial properties
N-(4-Methylphenyl)-3-nitroacrylamideNitro group on acrylamideCytotoxic effects

This comparison highlights the unique aspects of this compound, particularly its combination of electron-withdrawing and donating groups, which may enhance its biological activity compared to structurally similar compounds.

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